1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Antibacterial Potential
Synthesis and Evaluation for Insecticidal and Antibacterial Activities : One study involved the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. The study found that some synthesized compounds exhibited promising insecticidal and antimicrobial activities, suggesting their potential use in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Agents
Development of Pyrazolopyrimidines as Anticancer and Anti-5-Lipoxygenase Agents : Another significant application is in the synthesis of novel pyrazolopyrimidines derivatives, which were tested for their anticancer and anti-5-lipoxygenase activities. Some compounds in this series showed promising results in cytotoxicity assays against cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antitubercular Activity
Synthesis and Evaluation for Antitubercular Activity : Research into substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles has shown that some derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights the potential of pyrimidine and pyrazole-based compounds in developing new antitubercular agents (Pathak et al., 2014).
Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
Role as DHODH Inhibitors : A study on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines revealed their notable antiviral properties through inhibition of human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition mechanism indicates potential applications in treating diseases associated with impaired pyrimidine biosynthesis, including viral infections (Munier-Lehmann et al., 2015).
properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-12(2)18-15(17-11)22-13-4-7-19(9-13)14(21)10-20-6-3-5-16-20/h3,5-6,8,13H,4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZMFFKTXXXMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone |
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